molecular formula C16H14ClF2NO3 B3500036 3-chloro-N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide

3-chloro-N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide

Cat. No. B3500036
M. Wt: 341.73 g/mol
InChI Key: IJFGEPPETWSHSY-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide involves its ability to inhibit the activity of PARP enzymes. This results in the accumulation of DNA damage, which can lead to cell death through various pathways such as apoptosis and necrosis. Additionally, it has been suggested that 3-chloro-N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide may also modulate other cellular processes such as inflammation and oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide have been investigated in several studies. It has been shown to induce cell death in various cancer cell lines, including breast, ovarian, and prostate cancers. Additionally, it has been found to enhance the effectiveness of chemotherapy and radiotherapy in these cancers. In non-cancerous cells, 3-chloro-N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide has been shown to modulate immune responses and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-chloro-N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide in lab experiments is its potent inhibitory activity against PARP enzymes. This makes it a useful tool for investigating the role of PARP in various cellular processes, including DNA repair, cell death, and inflammation. However, one limitation of using 3-chloro-N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide is its potential toxicity to cells, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for the investigation of 3-chloro-N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide. One area of interest is the development of new derivatives with improved potency and selectivity against PARP enzymes. Additionally, the use of 3-chloro-N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide in combination with other drugs or therapies is another avenue for future research. Finally, the investigation of the role of 3-chloro-N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide in other cellular processes such as autophagy and senescence is an area of potential interest.

Scientific Research Applications

3-chloro-N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide has been shown to exhibit a range of biological activities that make it a promising candidate for scientific research. It has been found to possess potent inhibitory activity against several enzymes, including poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. This property has led to its investigation as a potential therapeutic agent for the treatment of cancer and other diseases.

properties

IUPAC Name

3-chloro-N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF2NO3/c1-2-22-13-8-7-10(9-11(13)17)15(21)20-12-5-3-4-6-14(12)23-16(18)19/h3-9,16H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFGEPPETWSHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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